Cyclohexylamine benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211025. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.C6H13N/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,9);6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFYUXXXOJJPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3129-92-8 | |

| Record name | Cyclohexylammonium benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, compd. with cyclohexanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, compd. with cyclohexanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, compound with cyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylamine benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUB9DT2JK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexylamine Benzoate (CAS: 3129-92-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine benzoate (CAS No. 3129-92-8) is an organic salt synthesized from cyclohexylamine and benzoic acid. This compound has garnered significant interest across multiple industrial and research sectors, primarily for its efficacy as a volatile corrosion inhibitor (VCI) and its utility as a versatile intermediate in pharmaceutical and organic synthesis.[1][2][] This guide provides a comprehensive technical overview of its physicochemical properties, molecular structure, synthesis protocols, analytical characterization methods, and core applications, with a particular focus on the mechanistic principles that underpin its function. Safety, handling, and toxicological data are also presented to ensure its responsible application in a laboratory and industrial context.

Physicochemical and Structural Properties

This compound is an amine salt that typically presents as a white crystalline powder.[1][4] Its formation is the result of a classic acid-base neutralization reaction between the basic amine (cyclohexylamine) and the carboxylic acid (benzoic acid).[5]

Core Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Source(s) |

| CAS Number | 3129-92-8 | [1][2][4][6] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1][5][6] |

| Molecular Weight | 221.30 g/mol | [1][6] |

| Appearance | White crystalline powder | [1][4][6] |

| Melting Point | 167-173°C (Range varies by source) | [1][6][7] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol.[1][4][5] | [1][4][5] |

| pH | Near neutral (6-7 for a 10% solution) | [1] |

| Stability | Stable under recommended storage conditions.[1][6] | [1][6] |

Molecular and Crystalline Structure

The structure of this compound consists of a cyclohexylammonium cation and a benzoate anion, held together by ionic forces.[4][5] Crystallographic studies have shown that the compound crystallizes in the orthorhombic system.[5] The solid-state structure is heavily stabilized by a network of strong intermolecular hydrogen bonds between the ammonium protons of the cation and the carboxylate oxygens of the anion, which dictates many of its physical properties.[5]

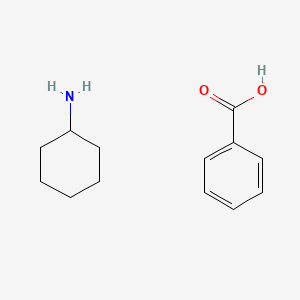

Caption: Ionic structure of this compound.

Synthesis and Chemical Reactivity

Synthesis Pathways

The primary and most straightforward method for synthesizing this compound is through a direct acid-base neutralization reaction.[5]

Mechanism: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a proton acceptor (Brønsted-Lowry base), while the carboxylic acid group of benzoic acid acts as a proton donor (Brønsted-Lowry acid). The proton transfer results in the formation of the cyclohexylammonium cation and the benzoate anion.[5]

Caption: General workflow for acid-base synthesis.

Experimental Protocol: Acid-Base Neutralization

This protocol describes a standard laboratory-scale synthesis.

-

Dissolution: Dissolve a stoichiometric amount of benzoic acid in a minimal volume of hot ethanol.[8]

-

Addition: While stirring, slowly add an equimolar amount of cyclohexylamine to the ethanolic solution.[8] An exothermic reaction may be observed.

-

Precipitation: Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to facilitate the crystallization of the salt.

-

Isolation: Collect the resulting white crystalline precipitate by vacuum filtration.

-

Purification: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

Chemical Reactivity

The compound's chemical behavior is dictated by its constituent ions.[5]

-

Basic Character: The cyclohexylammonium ion can donate a proton, reverting to cyclohexylamine, making the salt useful in pH buffering applications.[4]

-

Acidic Character: The benzoate anion can accept a proton.

-

Other Reactions: Under specific conditions, the amine group can undergo oxidation, while the benzoate group can be reduced. The amine can also participate in nucleophilic substitution reactions.[5]

Analytical Characterization

A multi-technique approach is required for the unambiguous characterization and quality control of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzoate ring (typically in the δ 7.0-8.5 ppm region) and the aliphatic protons of the cyclohexyl group (typically in the δ 1.0-3.0 ppm region).

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon (δ 160-175 ppm), aromatic carbons (δ 120-140 ppm), and aliphatic carbons of the cyclohexane ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include strong C=O and C-O stretches from the carboxylate group, N-H stretching and bending from the ammonium group, aromatic C-H stretches, and aliphatic C-H stretches.

-

Thermal Analysis: Thermogravimetric Analysis (TGA) is crucial for determining the compound's thermal stability and decomposition profile, which is vital for setting storage and processing temperature limits.[9][10]

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional atomic arrangement and confirming the hydrogen-bonding network in the crystalline state.[5]

Core Applications

Volatile Corrosion Inhibitor (VCI)

One of the most significant industrial applications of this compound is as a Volatile Corrosion Inhibitor (VCI), also known as a Vapor Phase Inhibitor (VPI).[1][11] VCIs are used to protect metallic components from corrosion in enclosed environments, such as shipping containers or packaging.[11]

Mechanism of Action:

-

Volatilization: The compound slowly sublimates from a solid source (e.g., impregnated paper or foam).[11]

-

Vapor Transport: The resulting vapor disperses throughout the enclosed space.

-

Condensation & Hydrolysis: The vapor condenses on the metal surface and is hydrolyzed by ambient moisture.[11] This reaction liberates cyclohexylamine and benzoate ions.

-

Film Formation: The liberated ions adsorb onto the metal surface, forming a thin, protective molecular layer that inhibits electrochemical corrosion processes by passivating both anodic and cathodic sites.[12][13]

Caption: Mechanism of a Volatile Corrosion Inhibitor (VCI).

Pharmaceutical and Chemical Intermediate

This compound serves as a valuable intermediate and building block in organic and pharmaceutical synthesis.[1][2][5]

-

Drug Synthesis: It is used in the synthesis of more complex molecules, including antihistamines, antipsychotics, and other active pharmaceutical ingredients (APIs).[2]

-

Pharmacokinetic Modification: The formation of a benzoate salt can be a strategy to modify the solubility, stability, and overall pharmacokinetic profile of a drug.[2]

-

Organic Synthesis: Its dual functionality allows it to be a versatile reagent for creating a diverse range of organic compounds.[5]

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires careful handling.[1]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[6] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[6] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[6] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[14][15] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin.[14][15] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[14][15] |

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][16]

-

Ventilation: Use only outdoors or in a well-ventilated area to avoid breathing dust.[6]

-

Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[16]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from incompatible substances like strong oxidizing agents.[1][6]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes and seek medical attention.[6] If inhaled, move the person to fresh air.[6] If swallowed, call a poison center or doctor.[6]

Conclusion

This compound (CAS: 3129-92-8) is a compound of significant scientific and industrial importance. Its properties as an organic salt, derived from a simple acid-base reaction, give rise to its primary roles as a high-performance volatile corrosion inhibitor and a versatile intermediate in chemical manufacturing. A thorough understanding of its synthesis, reactivity, and thermal properties, as detailed in this guide, is essential for its effective and safe application in research and development.

References

- 1. This compound - High Purity Pharmaceutical Intermediate at Affordable Prices [abchemicalindustries.com]

- 2. Page loading... [guidechem.com]

- 4. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]

- 5. This compound | 3129-92-8 | Benchchem [benchchem.com]

- 6. aksci.com [aksci.com]

- 7. This compound CAS#: 3129-92-8 [m.chemicalbook.com]

- 8. publications.drdo.gov.in [publications.drdo.gov.in]

- 9. researchgate.net [researchgate.net]

- 10. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. content.ampp.org [content.ampp.org]

- 12. krc.cecri.res.in [krc.cecri.res.in]

- 13. researchgate.net [researchgate.net]

- 14. Benzoic acid, compd. with cyclohexanamine (1:1) | C13H19NO2 | CID 197016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Cyclohexylamine Benzoate via Acid-Base Neutralization

<_ A_>

This guide provides a comprehensive overview of the synthesis of cyclohexylamine benzoate, a compound with significant applications in various industrial and research sectors.[1][] We will delve into the fundamental principles of its synthesis via acid-base neutralization, provide a detailed experimental protocol, and discuss the critical parameters for process control and product characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound is an organic salt composed of a cyclohexylammonium cation and a benzoate anion.[1] It typically appears as a white crystalline solid.[3][1] This compound is of considerable interest due to its diverse applications, serving as a versatile intermediate in pharmaceutical synthesis, a corrosion inhibitor for ferrous metals, and a building block in organic chemistry.[3] Its utility in modifying the pharmacokinetic properties of drugs makes it a valuable component in pharmaceutical development.

The Chemistry of Synthesis: An Acid-Base Neutralization Approach

The synthesis of this compound is a classic example of an acid-base neutralization reaction.[4] The core of this synthesis lies in the transfer of a proton from the carboxylic acid group of benzoic acid to the amino group of cyclohexylamine.[4] The lone pair of electrons on the nitrogen atom of the basic cyclohexylamine readily accepts a proton from the acidic benzoic acid, leading to the formation of the cyclohexylammonium benzoate salt.[4]

This reaction is typically carried out in a polar solvent, such as ethanol or water, to facilitate the dissolution of the reactants and promote an efficient reaction.[4] The resulting salt's structure is stabilized by strong intermolecular hydrogen bonds between the ammonium hydrogens of the cyclohexylammonium cation and the carboxylate oxygens of the benzoate anion.[4]

Experimental Protocol: A Self-Validating System

The following protocol details a robust and reliable method for the synthesis and purification of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Benzoic Acid | Reagent Grade, ≥99.5% | Major Chemical Supplier | |

| Cyclohexylamine | Reagent Grade, ≥99% | Major Chemical Supplier | Handle with care, toxic.[3] |

| Ethanol (95%) | ACS Grade | Major Chemical Supplier | |

| Deionized Water | High Purity | In-house | |

| Buchner Funnel and Flask | Standard Laboratory Glassware | ||

| Filter Paper | Whatman No. 1 or equivalent | ||

| Hot Plate/Stirrer | Standard Laboratory Equipment | ||

| Ice Bath |

Step-by-Step Synthesis and Purification

Step 1: Dissolution of Reactants

-

In a 250 mL Erlenmeyer flask, dissolve a specific molar equivalent of benzoic acid in a minimal amount of warm ethanol. The use of a polar solvent like ethanol is crucial for dissolving the reactants and facilitating the reaction.[4]

-

In a separate beaker, dissolve a stoichiometric equivalent of cyclohexylamine in a small amount of ethanol.

Step 2: Acid-Base Neutralization

-

Slowly add the cyclohexylamine solution to the benzoic acid solution while stirring continuously.

-

The reaction is exothermic, and the formation of a white precipitate (this compound) should be observed. The direct reaction between the two compounds is an efficient proton transfer, forming the salt.[4]

Step 3: Crystallization and Isolation

-

Allow the mixture to cool to room temperature to initiate crystallization.

-

To maximize the yield, cool the flask in an ice bath for approximately 30 minutes. Lowering the temperature decreases the solubility of the product, promoting further crystallization.[5][6]

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any soluble impurities. The use of cold solvent minimizes the loss of the desired product.[7]

Step 4: Recrystallization for Purification

-

Recrystallization is a critical step to obtain a high-purity product.[5][8] This technique relies on the principle that the desired compound and impurities have different solubilities in a solvent at different temperatures.[5][7]

-

Transfer the crude this compound to a clean Erlenmeyer flask.

-

Add a minimal amount of hot deionized water or ethanol to dissolve the solid completely.[7]

-

If the solution has any color, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration.[7]

-

Allow the clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

-

Once crystal formation begins, place the flask in an ice bath to maximize the yield.[7]

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[7]

Step 5: Drying and Characterization

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

-

The final product should be a white crystalline powder.[3]

-

Characterize the product by determining its melting point and using analytical techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity. The reported melting point is in the range of 167-170°C.[3]

Process Visualization

Reaction Mechanism

Caption: Acid-base neutralization reaction between benzoic acid and cyclohexylamine.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₂ | [3][9] |

| Molecular Weight | 221.30 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 167-170 °C | [3] |

| pH (10% solution) | 6-7 | [3] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [3] |

| Typical Yield (laboratory scale) | ~65% (after recrystallization) | [4] |

Safety and Handling

This compound is classified as a toxic substance (Hazard Class 6.1). It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of skin or eye contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[3]

Conclusion

The synthesis of this compound via acid-base neutralization is a straightforward and efficient method for producing this valuable chemical intermediate. By carefully controlling the experimental parameters, particularly during the crystallization and recrystallization steps, a high-purity product can be reliably obtained. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this important compound.

References

-

This compound - High Purity Pharmaceutical Intermediate at Affordable Prices. [Link]

-

Cyclohexyl ammonium benzoate | C13H19NO2 | CID 53431163 - PubChem - NIH. [Link]

-

Benzoic acid, compd. with cyclohexanamine (1:1) | C13H19NO2 | CID 197016 - PubChem. [Link]

-

Recrystallization and Crystallization. [Link]

-

CHEM 312 - Recrystallization Experiment - YouTube. [Link]

Sources

- 1. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]

- 3. This compound - High Purity Pharmaceutical Intermediate at Affordable Prices [abchemicalindustries.com]

- 4. This compound | 3129-92-8 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. scbt.com [scbt.com]

Molecular structure and formula of Cyclohexylamine benzoate

An In-Depth Technical Guide to the Molecular Structure and Formula of Cyclohexylamine Benzoate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant organic salt with diverse applications. Designed for researchers, scientists, and professionals in drug development, this document delves into its molecular architecture, synthesis, structural characterization, and functional relevance, grounding all claims in authoritative data.

Introduction: Defining this compound

This compound is an organic amine salt formed from the reaction of a weak acid (benzoic acid) and a weak base (cyclohexylamine).[1] Its structure is composed of a cyclohexylammonium cation and a benzoate anion, a result of proton transfer from the carboxylic acid to the amino group.[1] This seemingly simple salt structure possesses a unique combination of properties that make it a valuable compound in various scientific and industrial domains, including as a pharmaceutical intermediate, a corrosion inhibitor, and a versatile building block in organic synthesis.[][3][4] This guide will elucidate the fundamental chemical and structural characteristics that underpin these applications.

Molecular Identity and Formula

The chemical identity of this compound is defined by its constituent ions. The transfer of a proton from benzoic acid (C₇H₆O₂) to cyclohexylamine (C₆H₁₃N) results in the formation of the salt.

-

CAS Number: 3129-92-8[6]

-

IUPAC Name: benzoic acid;cyclohexanamine[]

-

Synonyms: Cyclohexylammonium benzoate, N-Cyclohexylammonium benzoate[6][7]

Table 1: Key Chemical Identifiers

| Identifier | Value |

| InChI | InChI=1S/C7H6O2.C6H13N/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,9);6H,1-5,7H2[][7] |

| InChI Key | CIFYUXXXOJJPOL-UHFFFAOYSA-N[] |

| SMILES | C1CCC(CC1)N.C1=CC=C(C=C1)C(=O)O[] |

Synthesis: An Acid-Base Neutralization Pathway

The primary synthesis of this compound is a classic acid-base neutralization reaction.[1] This straightforward method involves the direct reaction of cyclohexylamine with benzoic acid. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a proton acceptor, abstracting the acidic proton from the carboxylic acid group of benzoic acid. This proton transfer is efficient and is typically performed in a polar solvent, such as ethanol, to facilitate the dissolution of the reactants and the crystallization of the resulting salt.[1]

Caption: Synthesis of this compound via acid-base neutralization.

Structural Elucidation and Spectroscopic Profile

The precise three-dimensional arrangement and identity of this compound are confirmed through advanced analytical techniques.

Crystallographic Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the solid-state structure of the compound.[1] Crystallographic studies reveal that this compound crystallizes in an orthorhombic system.[1] The defining feature of its crystal lattice is the extensive network of strong intermolecular hydrogen bonds. These bonds form between the ammonium hydrogens (N-H) of the cyclohexylammonium cation and the carboxylate oxygens (C=O) of the benzoate anion, governing the molecular packing and contributing significantly to the compound's physical properties and stability.[1]

Spectroscopic Characterization

Spectroscopy provides critical validation of the compound's functional groups and overall structure.

-

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is instrumental in confirming the proton transfer and salt formation. Key vibrational bands corresponding to the ammonium group (NH₃⁺) and the carboxylate anion (COO⁻) are observed, which differ distinctly from the precursor amine (NH₂) and carboxylic acid (COOH) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the presence and connectivity of the two constituent ions.

Table 2: Expected ¹³C NMR Chemical Shifts

| Moiety | Carbon Type | Expected Chemical Shift (ppm) | Rationale |

| Benzoate | Carboxylate (COO⁻) | ~170-180 | The carboxylate carbon is significantly deshielded.[1] |

| Benzoate | Aromatic (C₆H₅) | ~120-140 | Typical range for carbons in a benzene ring.[1] |

| Cyclohexylammonium | Aliphatic (C₆H₁₁) | ~20-50 | Standard range for saturated cycloalkane carbons.[1] |

The number and integration of peaks in the ¹H NMR spectrum, along with the specific chemical shifts in the ¹³C NMR spectrum, provide unequivocal evidence for the 1:1 stoichiometry of the cyclohexylammonium cation and the benzoate anion in the salt.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are a direct consequence of its ionic structure and hydrogen-bonding capabilities.

Table 3: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [3][7] |

| Melting Point | 177 - 184 °C | [3][6] |

| Boiling Point | ~249.3 °C at 760 mmHg | [6] |

| Solubility | Slightly soluble in water (105 g/L at 20°C), soluble in organic solvents | [3][6] |

| pH | Near neutral (6-7 for a 10% solution) | [3] |

| Storage Temperature | 2-8°C, in a cool, dry, well-ventilated place | [3][6] |

Applications and Industrial Significance

The dual nature of this compound, stemming from its cationic and anionic components, allows it to serve multiple functions across different industries.

-

Corrosion Inhibitor: A prominent application is as a corrosion inhibitor, particularly for ferrous metals.[1] The benzoate anion can adsorb onto the metal surface, forming a protective film that mitigates the corrosive process.[1]

-

Pharmaceutical Intermediate: The compound is a valuable intermediate in the synthesis of more complex molecules, including various pharmaceuticals such as antihistamines and antipsychotics.[][4][7] Its structure serves as a scaffold for further chemical transformations.[1]

-

Organic Synthesis: It is used as a versatile reagent and building block for producing a diverse range of organic compounds and agrochemicals.[1][3]

-

Emerging Applications: Research is ongoing into its use in materials science for crystal engineering and the design of functional, self-assembling materials.[1]

Caption: Relationship between molecular structure and primary applications.

Safety and Handling

This compound is classified as a toxic substance (Hazard Class 6.1).[3] Handling requires appropriate personal protective equipment (PPE) to avoid skin and eye contact. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[3] Proper containment is necessary to prevent environmental contamination.

Conclusion

This compound is a well-defined organic salt whose properties are dictated by the ionic interaction and extensive hydrogen bonding between its cyclohexylammonium cation and benzoate anion. Its straightforward synthesis, stable crystalline structure, and the dual functionality of its constituent ions make it a compound of significant interest. From preventing corrosion to serving as a crucial intermediate in the synthesis of life-saving drugs, the molecular architecture of this compound provides a foundation for its broad utility in chemical science and industry.

References

- Title: this compound | 3129-92-8 - Benchchem Source: Benchchem URL

- Title: CAS 3129-92-8 this compound - BOC Sciences Source: BOC Sciences URL

- Title: CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica Source: CymitQuimica URL

- Title: this compound 3129-92-8 wiki - Guidechem Source: Guidechem URL

- Title: this compound | CAS 3129-92-8 | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL

- Source: ExportersIndia.

- Title: Cas 3129-92-8,this compound - LookChem Source: LookChem URL

- Title: this compound 3129-92-8 - Guidechem Source: Guidechem URL

Sources

- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]

- 3. This compound - High Purity Pharmaceutical Intermediate at Affordable Prices [abchemicalindustries.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. Cas 3129-92-8,this compound | lookchem [lookchem.com]

- 7. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Solubility of Cyclohexylamine Benzoate in Organic Solvents

Abstract

Cyclohexylamine benzoate is an organic salt with significant applications, notably as a corrosion inhibitor and a versatile intermediate in chemical synthesis.[1][2] Its efficacy in these roles is critically dependent on its solubility characteristics in various organic media. This guide provides a comprehensive technical overview of the solubility of this compound, designed for researchers, scientists, and professionals in drug development. We will explore the fundamental physicochemical principles governing its solubility, present available solubility data, detail a robust experimental protocol for its determination, and analyze the key factors that influence its dissolution in organic solvents.

Introduction: The Significance of this compound

This compound (C₁₃H₁₉NO₂) is an amine salt formed through the acid-base neutralization of cyclohexylamine, a primary aliphatic amine, and benzoic acid, an aromatic carboxylic acid.[2] This reaction results in a white crystalline solid composed of a cyclohexylammonium cation and a benzoate anion.[1][2] The ionic nature of this compound, combined with its organic components, gives rise to a unique set of physical and chemical properties that underpin its industrial and research applications.

Understanding the solubility of this compound in organic solvents is paramount for:

-

Reaction Kinetics: In organic synthesis, the solvent choice is critical. Polar solvents are often preferred for the synthesis of this salt as they effectively solvate the ionic product, driving the reaction equilibrium towards its formation.[2]

-

Formulation Development: For applications such as corrosion inhibitors, the compound must be effectively dissolved and delivered in a suitable organic carrier.

-

Purification Processes: Recrystallization, a common purification technique, relies on the differential solubility of the compound in a solvent at varying temperatures. This compound's high solubility in hot water versus its poor solubility in cold water is a prime example of this principle being used for purification.[3]

-

Predictive Modeling: Solubility data is essential for developing predictive models of chemical behavior, which is crucial in drug development and material science.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[4] As an ionic salt, this compound's solubility is a complex interplay of its ionic and organic characteristics with the properties of the solvent.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1][5][6] |

| Appearance | White crystalline solid | [1][7] |

| Melting Point | 177 °C | [1][5][6] |

| Boiling Point | 230.5 °C (at 101,325 Pa) | [1][6] |

| Water Solubility | 105 g/L at 20 °C | [5][6] |

| LogP | 3.23 | [1] |

The structure of this compound features a polar, ionic head (the ammonium and carboxylate groups) and nonpolar hydrocarbon regions (the cyclohexane and benzene rings). This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity, hydrogen bonding capability, and dielectric constant.

-

Polar Solvents: Polar solvents, especially those capable of hydrogen bonding like alcohols (e.g., methanol, ethanol), are expected to be effective at solvating the ionic components of this compound.[7] The solvent's hydrogen bond donors can interact with the carboxylate oxygens, while hydrogen bond acceptors can interact with the ammonium hydrogens.

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) are generally poor solvents for ionic compounds. The energy required to break the strong ionic bonds of the crystal lattice is not sufficiently compensated by the weak van der Waals interactions with the solvent.

-

Polar Aprotic Solvents: Solvents like acetone or ethyl acetate, which have a dipole moment but lack acidic protons, may show intermediate solubility. They can solvate the cation but are less effective at solvating the anion through hydrogen bonding.

Theoretical Principles of Dissolution

The dissolution of this compound in an organic solvent can be visualized as a multi-step process, governed by thermodynamics.

Caption: Equilibrium between the solid and solvated states of this compound.

For dissolution to occur, the energy released from the solvation of the ions by the solvent molecules must be sufficient to overcome the lattice energy of the solid crystal. The crystal structure of this compound is stabilized by strong intermolecular hydrogen bonds between the cyclohexylammonium cation and the benzoate anion, which contributes to its relatively high melting point and influences its solubility.[2]

Quantitative Solubility Data

While qualitative statements indicate that this compound is "soluble in organic solvents," precise quantitative data in the scientific literature is sparse.[1] It is known to be soluble in polar solvents like water and alcohols.[7] Given the properties of its constituent parts, cyclohexylamine and benzoic acid, we can infer its likely behavior. Cyclohexylamine itself is miscible with water and common organic solvents like ethanol, ether, and acetone.[8][9][10]

For research and development purposes, experimental determination of solubility in specific solvents of interest is often necessary. The following table provides a qualitative prediction of solubility based on chemical principles.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Excellent hydrogen bonding capabilities to solvate both cation and anion. |

| Ethanol | Polar Protic | High | Similar to methanol, effective at solvating ions.[2] |

| Acetone | Polar Aprotic | Moderate | Can solvate the cation via dipole-ion interactions but is less effective for the anion. |

| Dichloromethane | Polar Aprotic | Low to Moderate | Moderate polarity may allow for some dissolution. |

| Ethyl Acetate | Polar Aprotic | Low | Lower polarity and steric hindrance may limit solvation. |

| Toluene | Nonpolar | Very Low | Lacks the polarity to effectively solvate the ionic salt. |

| Hexane | Nonpolar | Insoluble | Nonpolar nature provides minimal interaction with the ionic solute. |

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[11][12] This technique, recognized by organizations like the OECD, involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[13]

Workflow for Solubility Determination

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (pure solid)

-

Solvent of interest (analytical grade)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An amount that is clearly more than will dissolve is necessary to ensure equilibrium with the solid phase.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Causality: Using an excess of the solid ensures that the solution becomes saturated, which is the definition of solubility. Sealing the vial is critical to maintain a constant solvent volume.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 1°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[14][15]

-

Causality: Continuous agitation maximizes the surface area for dissolution and ensures the system reaches thermodynamic equilibrium, providing a true and reproducible solubility value.[11] The time is determined from preliminary experiments to ensure the concentration in solution no longer changes over time.[16]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same constant temperature to let undissolved solids settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at the test temperature to pellet the solid.

-

Filtration: Draw the supernatant through a syringe filter compatible with the organic solvent.

-

-

Causality: This step is crucial to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute a known aliquot of the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique like UV-Visible Spectroscopy (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).[11][16]

-

Causality: A validated analytical method ensures that the concentration measurement is accurate and reliable. The calibration curve links the instrument's response (e.g., absorbance) directly to known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can significantly alter the solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. For purification via recrystallization, a steep solubility curve (a large change in solubility with temperature) is desirable.

-

Impurities: The presence of impurities, particularly water, can have a pronounced effect. Water is highly polar and can significantly increase the solubility of an ionic salt in a less polar organic solvent by forming a more polar microenvironment.

-

pH (in aqueous or protic systems): While less relevant for aprotic organic solvents, in any system containing acidic or basic components, the pH can shift the equilibrium between the salt and its constituent acid and base, thereby affecting solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of this compound may exist, each with a unique crystal lattice energy and, consequently, different solubility. The most stable polymorph will have the lowest solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter dictated by its ionic nature and the physicochemical properties of the solvent. While it exhibits high solubility in polar protic solvents due to effective solvation of its constituent ions, its solubility diminishes in less polar and nonpolar media. For applications requiring precise formulations or process design, the experimental determination of solubility using standardized methods like the shake-flask technique is indispensable. A thorough understanding of the factors influencing solubility, such as temperature and the presence of impurities, allows for the rational selection of solvents and the optimization of processes involving this versatile compound.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF. Available from: [Link]

-

LookChem. Cas 3129-92-8,this compound. Available from: [Link]

-

Pure. OECD GUIDELINES FOR TESTING CHEMICALS. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

-

ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation. Available from: [Link]

-

European Commission. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available from: [Link]

-

OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available from: [Link]

-

Shanghai Orient Chemical Co.,Ltd. Cyclohexylamine. Available from: [Link]

-

NIH PubChem. Cyclohexylamine. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

atamankimya.com. This compound (SİKLOHEKSİLAMİN BENZOAT). Available from: [Link]

-

Wikipedia. Cyclohexylamine. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 3129-92-8 | Benchchem [benchchem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. chem.ws [chem.ws]

- 5. Cas 3129-92-8,this compound | lookchem [lookchem.com]

- 6. This compound CAS#: 3129-92-8 [m.chemicalbook.com]

- 7. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]

- 8. Cyclohexylamine [greenchemintl.com]

- 9. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. filab.fr [filab.fr]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. pubs.acs.org [pubs.acs.org]

Single-crystal X-ray diffraction of Cyclohexylamine benzoate

<A Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Cyclohexylamine Benzoate

For Researchers, Scientists, and Drug Development Professionals

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline materials.[1][2] This guide provides an in-depth technical overview of the SC-XRD workflow, contextualized through the analysis of this compound, an organic salt of interest in pharmaceutical development. We will explore the critical stages of this powerful analytical technique, from the foundational principles of crystallization to the advanced stages of structure refinement and data interpretation. This document is intended to serve as a comprehensive resource, blending theoretical underpinnings with practical, field-proven insights to empower researchers in their structural elucidation endeavors.

Introduction: The Imperative of Structural Certainty

In the landscape of drug development and materials science, an exact understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational design, intellectual property, and regulatory compliance.[3] SC-XRD provides unparalleled detail regarding the internal lattice of crystalline substances, revealing precise information on unit cell dimensions, bond lengths, bond angles, and site-ordering.[4] For pharmaceutical compounds like this compound, this technique is instrumental in confirming molecular connectivity, understanding stereochemistry, and characterizing the specific solid form, such as salts, co-crystals, or polymorphs.[5]

This compound is an organic salt formed through the proton transfer from benzoic acid to cyclohexylamine.[6] Its crystalline structure is stabilized by a network of intermolecular hydrogen bonds, which dictates its physical and chemical properties.[6] Understanding this intricate network is crucial for predicting its stability, solubility, and behavior as a potential pharmaceutical ingredient or intermediate.[7][]

This guide will navigate the reader through the entire SC-XRD process, emphasizing the causality behind experimental choices and the self-validating nature of a well-executed crystallographic study.

The Foundation: Growing Diffraction-Quality Crystals

The adage "garbage in, garbage out" is particularly resonant in crystallography. The first and often most challenging step is obtaining a single crystal of adequate size and quality.[9] An ideal crystal for SC-XRD should be a well-formed, single entity, free from significant defects like cracks or twinning, and typically larger than 0.1 mm in all dimensions.[9]

Crystallization Strategies for Organic Salts

The crystallization of organic salts like this compound involves a classic acid-base neutralization reaction, often conducted in a polar solvent to facilitate dissolution.[6] The choice of solvent is paramount, as it influences solubility, nucleation, and crystal growth.[10] Common techniques for crystallizing small organic molecules include:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in as a vapor. This gradually reduces the solubility of the compound, inducing crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal growth.[11]

-

Microbatch Under-Oil: This technique is particularly useful for water-soluble organic salts. An aqueous solution of the salt is placed under a layer of oil, which controls the rate of water evaporation, promoting slow and controlled crystal growth.[11]

The selection of the appropriate method is often empirical and may require screening a variety of solvents and conditions.

Protocol 1: Crystallization of this compound by Slow Evaporation

-

Preparation of Saturated Solution: Dissolve cyclohexylamine and benzoic acid in a 1:1 molar ratio in a suitable solvent (e.g., ethanol) at room temperature. Add the solutes incrementally until a small amount of undissolved solid remains, ensuring saturation.

-

Filtration: Gently warm the solution to dissolve the remaining solid, then filter it through a syringe filter into a clean, small beaker or vial. This removes any particulate impurities that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation. Place the vial in a vibration-free environment.

-

Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

Data Acquisition: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to an intense, monochromatic X-ray beam.[9] The interaction between the X-rays and the electrons in the crystal lattice produces a diffraction pattern of discrete spots, or reflections.[1][9] The geometry and intensity of this pattern hold the key to the crystal's atomic structure.[9]

The Single-Crystal X-ray Diffractometer

A modern single-crystal diffractometer consists of several key components:[1]

-

X-ray Source: Typically a sealed X-ray tube with a molybdenum or copper target.[4]

-

Goniometer: A multi-axis stage that allows the crystal to be precisely oriented in the X-ray beam.

-

Detector: A sensitive area detector (e.g., a CCD or CMOS sensor) that records the positions and intensities of the diffracted X-rays.[9]

-

Cryosystem: A device that cools the crystal, usually to around 100 K, to minimize thermal vibrations and radiation damage.

Protocol 2: Mounting the Crystal and Initial Screening

-

Crystal Selection: Under a microscope, select a well-formed single crystal with sharp edges and no visible defects.

-

Mounting: Carefully attach the selected crystal to the tip of a glass fiber or a cryoloop using a small amount of inert oil or grease.[1]

-

Cryo-cooling: Mount the fiber onto the goniometer head and immediately cool the crystal in a stream of cold nitrogen gas.

-

Centering: Align the crystal in the center of the X-ray beam.

-

Initial Screening: Collect a few preliminary diffraction images to assess the crystal's quality. Well-defined, sharp spots indicate a good-quality crystal suitable for data collection.

Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique reflections as possible. This is achieved by systematically rotating the crystal and collecting a series of diffraction images.[4] Modern software can automatically devise an optimal data collection strategy to ensure high completeness and redundancy of the data.

The overall workflow for data acquisition and processing is depicted below:

Caption: The comprehensive workflow of a single-crystal X-ray diffraction experiment.

From Diffraction Pattern to Molecular Structure: Data Processing and Refinement

The raw diffraction images are a collection of spots on a detector. The journey from this pattern to a 3D molecular model involves several crucial computational steps.[12]

Integration, Scaling, and Merging

-

Integration: This is the process of identifying the diffraction spots on each image, determining their intensities, and assigning Miller indices (h, k, l) to each reflection.[12] This step also determines the unit cell parameters and the crystal's Bravais lattice.[4]

-

Scaling and Merging: The intensities of reflections measured on different images and at different times are scaled to a common reference to account for experimental variations like fluctuations in beam intensity or crystal decay.[12] Symmetry-equivalent reflections are then merged to produce a single, comprehensive dataset.[12]

Structure Solution: The Phase Problem

The diffraction experiment provides the intensities (and thus the amplitudes) of the structure factors, but the phase information is lost.[9] This is known as the "phase problem" in crystallography.[13] For small molecules like this compound, this problem is typically solved using direct methods, which employ statistical relationships between the structure factor amplitudes to estimate the phases.[14]

Structure Refinement: Optimizing the Model

Once an initial structural model is obtained, it must be refined to achieve the best possible fit with the experimental data.[15][16] This is an iterative process where the atomic parameters (positional coordinates, thermal displacement parameters) are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[14][16]

The refinement process is guided by several key indicators, most notably the R-factor (or residual factor), which quantifies the agreement between the observed and calculated data.

Caption: The iterative cycle of crystallographic structure refinement.

| Parameter | Description | Typical Value for a Good Structure |

| R1 | The primary residual factor, based on F values. | < 0.05 |

| wR2 | A weighted residual factor, based on F² values. | < 0.15 |

| Goof (S) | Goodness-of-fit; should be close to 1. | ~1.0 |

| Data/Restraints/Params | Indicates the ratio of observed data to refined parameters. | > 10 |

| Largest Diff. Peak/Hole | Residual electron density; should be minimal. | < 1.0 e⁻/ų |

Table 1: Key Crystallographic Refinement Parameters.

Data Interpretation and Validation

The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF).[17][18] The CIF is the standard format for archiving and sharing crystallographic data, containing all the information about the crystal structure and the diffraction experiment.[18][19][20]

The Crystallographic Information File (CIF)

The CIF is a human- and machine-readable text file that includes:[17][18]

-

Bibliographic information (authors, publication details).

-

Unit cell parameters and space group.

-

Atomic coordinates and displacement parameters.

-

Bond lengths, angles, and torsion angles.

-

Experimental details of the data collection and refinement.[18]

Tools like the IUCr's checkCIF service can be used to validate the integrity and consistency of the data within the file.[21]

Analyzing Intermolecular Interactions with Hirshfeld Surfaces

To gain deeper insight into the crystal packing and the forces holding the structure together, Hirshfeld surface analysis is an invaluable tool.[22][23] This method provides a visual representation of how a molecule interacts with its neighbors in the crystal.[22] By mapping properties like the normalized contact distance (dnorm) onto the surface, one can identify and quantify different types of intermolecular interactions, such as hydrogen bonds and van der Waals contacts.[24][25]

For this compound, this analysis would highlight the strong N-H···O hydrogen bonds between the cyclohexylammonium cation and the benzoate anion, which are fundamental to its solid-state structure.[6]

The Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[26][27] Depositing the crystal structure of this compound into the CSD makes the data publicly available to the scientific community, contributing to the collective knowledge of chemical structures.[26][28] The CSD is an essential resource for researchers, allowing them to search for and analyze known crystal structures.[27][29]

Conclusion: From Crystal to Certainty

The single-crystal X-ray diffraction analysis of this compound exemplifies a powerful, precise, and indispensable technique in modern chemical and pharmaceutical science. From the careful cultivation of a single crystal to the rigorous refinement of the atomic model, each step is a testament to the pursuit of structural certainty. The resulting three-dimensional structure provides not just a picture, but a profound understanding of the molecule's nature, its interactions, and its potential. This guide has illuminated the path from sample to structure, providing the technical foundation and practical insights necessary for researchers to confidently employ this definitive analytical method.

References

-

Introduction to Powder Crystallographic Information File (CIF) . (n.d.). Retrieved from [Link]

-

Crystallographic Information File . (2023, November 27). In Wikipedia. Retrieved from [Link]

-

Cambridge Structural Database . (2023, October 29). In Wikipedia. Retrieved from [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals . International Journal of Organic Chemistry, 13(2), 57-85. Retrieved from [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography . Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Retrieved from [Link]

-

Cambridge Structural Database . (n.d.). MIT IS&T. Retrieved from [Link]

-

CIF (Crystallographic Information Framework) . (n.d.). Metadata Standards Catalog. Retrieved from [Link]

-

Cambridge Structural Database . (n.d.). Ithaca College. Retrieved from [Link]

-

A short guide to Crystallographic Information Files . (n.d.). CCDC. Retrieved from [Link]

-

Cambridge Structural Database . (n.d.). UMass Dartmouth | Claire T. Carney Library. Retrieved from [Link]

-

Terwilliger, T. C., Adams, P. D., Read, R. J., & McCoy, A. J. (2012). Recent developments in phasing and structure refinement for macromolecular crystallography . Current Opinion in Structural Biology, 22(5), 576-582. Retrieved from [Link]

-

Cambridge Structural Database . (n.d.). DCC. Retrieved from [Link]

-

Single-crystal X-ray Diffraction . (2007, May 17). SERC (Carleton). Retrieved from [Link]

-

The Hirshfeld Surface . (n.d.). CrystalExplorer. Retrieved from [Link]

-

Price, S. L., & Reutzel-Edens, S. M. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(5), 1861-1882. Retrieved from [Link]

-

Al-Majid, A. M., El-Azab, A. S., Al-Omary, F. A. M., & El-Emam, A. A. (2022). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties . Molecules, 27(21), 7245. Retrieved from [Link]

-

Crystal Structure Determination & Refinement . (n.d.). Mathematical Crystallography Class Notes. Retrieved from [Link]

-

Tan, Y. S. M., Tiekink, E. R. T., & Wardell, J. L. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing . Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 626-641. Retrieved from [Link]

-

Introduction to Structure Refinement . (n.d.). Retrieved from [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals . ResearchGate. Retrieved from [Link]

-

Giacovazzo, C. (2005). Solution and Refinement of Crystal Structures . In Fundamentals of Crystallography. Oxford University Press. Retrieved from [Link]

-

Zhu, J. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving . University of Saskatchewan. Retrieved from [Link]

-

Cyclohexyl ammonium benzoate . (n.d.). PubChem. Retrieved from [Link]

-

Structure solution and refinement: introductory strategies . (n.d.). Retrieved from [Link]

-

Goldberg, I., & Waisman, E. (1987). Crystallization of Salts of Organic Acids from Non-Conventional Solvents . Molecular Crystals and Liquid Crystals, 142(1), 163-177. Retrieved from [Link]

-

X-ray crystallography . (2024, April 29). In Wikipedia. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? . (n.d.). Creative Biostructure. Retrieved from [Link]

-

Owen, R. L. (2021). A beginner's guide to X-ray data processing . The Biochemist, 43(3), 56-60. Retrieved from [Link]

-

9 Ways to Crystallize Organic Compounds . (2024, October 10). wikiHow. Retrieved from [Link]

-

Smith, K. A., & Zaworotko, M. J. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions . Crystal Growth & Design. Retrieved from [Link]

-

Lorenz, H., & Seidel-Morgenstern, A. (2014). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids . Chemie Ingenieur Technik, 86(7), 1054-1060. Retrieved from [Link]

-

Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction? . (2013, March 28). ResearchGate. Retrieved from [Link]

-

JM Single crystal X ray diffraction lab Cambridge . (2021, November 3). YouTube. Retrieved from [Link]

-

How do organic compounds single crystal X rays diffraction work? . (2016, February 3). ResearchGate. Retrieved from [Link]

-

Reutzel-Edens, S. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . Molecular Pharmaceutics, 19(6), 1735-1753. Retrieved from [Link]

-

Common Problems in Protein X-ray Crystallography and How to Solve Them . (n.d.). Creative Biostructure. Retrieved from [Link]

-

Willaert, R. G. (2012). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design . Current Topics in Medicinal Chemistry, 12(18), 1968-1979. Retrieved from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. rigaku.com [rigaku.com]

- 3. youtube.com [youtube.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 3129-92-8 | Benchchem [benchchem.com]

- 7. Page loading... [guidechem.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. portlandpress.com [portlandpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. fiveable.me [fiveable.me]

- 15. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Introduction [pd.chem.ucl.ac.uk]

- 17. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 20. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 22. scirp.org [scirp.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 27. Cambridge Structural Database | Ithaca College [ithaca.edu]

- 28. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 29. lib.umassd.edu [lib.umassd.edu]

Introduction: A Scientist's Perspective on Cyclohexylamine Benzoate

An In-depth Technical Guide to the Safety Data Sheet (SDS) of Cyclohexylamine Benzoate

This compound (CAS No: 3129-92-8) is an organic salt formed from the reaction of benzoic acid and cyclohexylamine.[1] In the realm of pharmaceutical development and chemical synthesis, it serves as a valuable intermediate and is also utilized as a volatile corrosion inhibitor.[2] Its dual nature—being both a useful reagent and a substance with distinct hazards—necessitates a thorough understanding of its safety profile.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As scientists, our imperative is not just to follow protocols but to comprehend the causality behind them. Why is a particular type of personal protective equipment (PPE) recommended? What is the toxicological basis for the specified first-aid measures? This document is structured to provide that deeper, actionable intelligence, ensuring that every procedural step is grounded in authoritative data and a clear understanding of the risks involved.

Section 1: Substance Identification

A precise identification is the foundation of chemical safety. Misidentification can lead to catastrophic errors in handling and emergency response.

| Identifier | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | Cyclohexylammonium benzoate, Benzoic acid, compd. with cyclohexanamine (1:1) | [1][4][5] |

| CAS Number | 3129-92-8 | [3][6][7] |

| EINECS Number | 221-516-4 | [3][6][7] |

| Molecular Formula | C₁₃H₁₉NO₂ | [2] |

| Molecular Weight | 221.29 g/mol | [5][8] |

| Appearance | White crystalline powder | [2] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. However, it is crucial for researchers to note that classifications for this compound can vary between suppliers, likely due to different data sets or interpretations. This guide presents a consolidated view of the reported classifications, emphasizing the need to consult the specific SDS provided by your supplier.

Consolidated GHS Classifications

| Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram | Reported by Sources |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning | [3][4][5][6] | |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | Warning | [4][5][6] | |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning | [4][5][6] | |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | [9] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | [3][9] | |

| STOT - Single Exposure | May cause respiratory irritation | H335 | Warning | [9] | |

| Flammable Solids | Flammable solid | H228 | Danger | [3] |

Causality Link: Hazard to Precaution

The logic of chemical safety dictates that each identified hazard must be met with a corresponding set of precautions. This relationship is not arbitrary; it is a direct response to the chemical's intrinsic properties to mitigate risk.

Caption: Relationship between GHS hazards and corresponding precautions.

Section 3: Emergency Protocols: First-Aid Measures

In the event of an exposure, immediate and correct action is critical. These protocols are based on the chemical's known irritant and toxic properties.

-

General Advice: In all cases of exposure, move the individual out of the dangerous area. A copy of the SDS should be provided to the responding physician.[9]

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Section 4: Fire-Fighting Measures

While not highly flammable as a liquid, its classification as a flammable solid (H228) by some sources demands a cautious approach.[3]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate chemical foam.[9]

-

Specific Hazards from Combustion: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

-

Protective Equipment for Firefighters: Firefighters must wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[3][9]

Section 5: Accidental Release Measures

A systematic workflow is essential for managing spills safely and effectively, protecting both personnel and the environment.

Spill Response Workflow

Caption: Step-by-step workflow for responding to an accidental spill.

-

Personal Precautions: Avoid dust formation and breathing vapors or mist.[3] Unprotected personnel should be kept away.[9]

-

Environmental Precautions: Prevent the product from entering drains, soil, or other waterways.[9]

-

Methods for Cleaning Up: Use spark-proof tools.[3] Carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[9]

Section 6: Handling and Storage

Proactive safety measures during routine handling and storage are the most effective way to prevent accidents.

-

Precautions for Safe Handling:

-

Work in a well-ventilated area or under a chemical fume hood.[9]

-

Avoid contact with skin and eyes by wearing suitable protective clothing (P280).[3][9]

-

Avoid the formation of dust and aerosols.[3]

-

Keep away from heat, sparks, and open flames (P210).[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

-

-

Conditions for Safe Storage:

Section 7: Exposure Controls and Personal Protection

Engineering controls are the first line of defense, supplemented by appropriate PPE.

-

Engineering Controls: Use only with adequate ventilation. Operations should be conducted in a chemical fume hood to minimize exposure.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear chemically impermeable gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3][9]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved particulate respirator should be used.

-

General Hygiene: Do not eat, drink, or smoke in work areas.[3] An emergency eyewash station and safety shower should be readily accessible.

-

Section 8: Physical and Chemical Properties

Understanding these properties is vital for experimental design and safety assessments.

| Property | Value | Source(s) |

| Melting Point | 177 - 184 °C | [2][7][10] |

| Boiling Point | 249.3 °C at 760 mmHg | [3][7] |

| Flash Point | 111.4 °C | [7] |

| Water Solubility | 105 g/L at 20 °C | [7] |

| Density | 0.577 g/cm³ at 20 °C | [7] |

Section 9: Stability and Reactivity

-

Chemical Stability: The material is stable under recommended storage temperatures and pressures.[9]

-

Possibility of Hazardous Reactions: No data available, but reactions with strong oxidizers should be avoided.[3][9]

-

Conditions to Avoid: Heat, flames, sparks, ignition sources, and dust generation.[3][9]

-

Incompatible Materials: Strong oxidizing agents.[9]

-

Hazardous Decomposition Products: Under fire conditions, will produce carbon oxides and nitrogen oxides.[9]

Section 10: Toxicological Information

-

Routes of Exposure: The primary routes of concern are inhalation, eye contact, skin contact, and ingestion.[9]

-

Acute Effects:

-

Carcinogenicity: This substance is not listed as a carcinogen by IARC or NTP.[9]

Section 11: Disposal Considerations

Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations.

-

Waste Disposal Method:

References

-

Cas 3129-92-8, this compound . LookChem. [Link]

-